molecular formula C9H8BrNO3 B7629309 7-bromo-N-methyl-1,3-benzodioxole-5-carboxamide

7-bromo-N-methyl-1,3-benzodioxole-5-carboxamide

Cat. No. B7629309
M. Wt: 258.07 g/mol
InChI Key: KTOUFBDBKKBKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-N-methyl-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as BMD-104, and it belongs to the benzodioxole family of compounds. BMD-104 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of BMD-104 is not fully understood. However, it has been suggested that BMD-104 exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. BMD-104 has also been found to inhibit the growth and proliferation of cancer cells by affecting various signaling pathways involved in cell cycle regulation.
Biochemical and Physiological Effects
BMD-104 has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). BMD-104 has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMD-104 in lab experiments is its potent anticancer activity against various cancer cell lines. BMD-104 has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of using BMD-104 in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of BMD-104. One of the potential future directions is the optimization of the synthesis method to improve the yield and purity of the product. Another potential future direction is the investigation of the mechanism of action of BMD-104 to gain a better understanding of its anticancer and anti-inflammatory properties. Additionally, the development of novel drug delivery systems for BMD-104 could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of BMD-104 is a complex process that involves multiple steps. The first step involves the reaction of 1,3-benzodioxole with N-methylamine to form N-methyl-1,3-benzodioxole-5-carboxamide. The second step involves the bromination of N-methyl-1,3-benzodioxole-5-carboxamide using bromine and acetic acid. The final step involves the purification of the product using column chromatography. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

BMD-104 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMD-104 has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

7-bromo-N-methyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-11-9(12)5-2-6(10)8-7(3-5)13-4-14-8/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOUFBDBKKBKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C(=C1)Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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